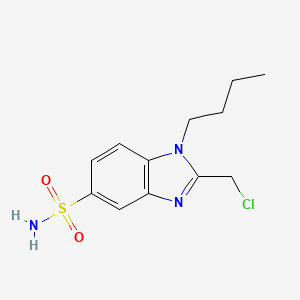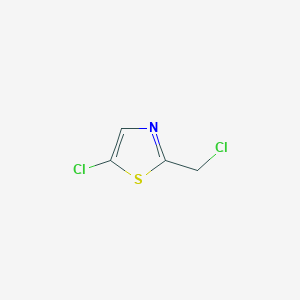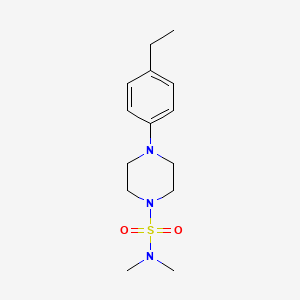
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to undergo nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, and imines. The compound has also been shown to undergo oxidation reactions under certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but some studies have shown that the compound has potential cytotoxic effects on cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is its high yield and ease of synthesis. The compound is also stable under various conditions, making it a useful building block for the synthesis of various compounds. However, one of the major limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone. One of the major areas of research is the development of new organic semiconductors using this compound as a building block. Another area of research is the synthesis of new metal complexes using this compound as a ligand. Additionally, the potential cytotoxic effects of this compound on cancer cells require further investigation to determine its potential as an anticancer agent. Finally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has potential applications in organic electronics, catalysis, and as an anticancer agent. However, the potential toxicity of this compound requires careful handling and disposal. Ongoing research is needed to fully understand the mechanism of action of this compound and to develop new methods for its synthesis and applications.
Méthodes De Synthèse
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of a reducing agent. The yield of this compound using these methods is usually high, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. This compound has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and other applications.
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMZHQBAOKBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

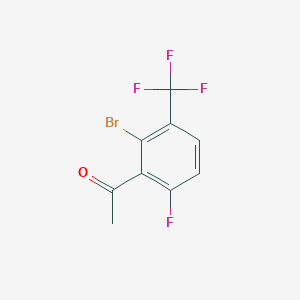
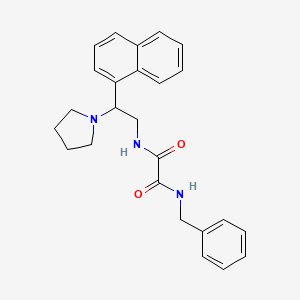
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)
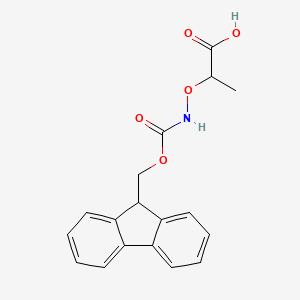


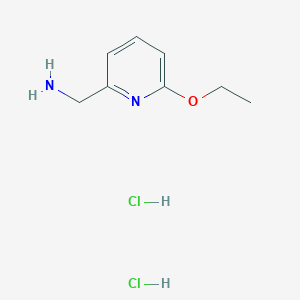
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
